Cas no 1936244-42-6 (2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid)

2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Oxazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
- 1936244-42-6
- EN300-244429
- 2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid
- 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid
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- インチ: 1S/C10H14N2O5/c1-10(2,3)17-9(15)12(4)8-11-6(5-16-8)7(13)14/h5H,1-4H3,(H,13,14)
- InChIKey: QPXWWTDMECCKCM-UHFFFAOYSA-N
- SMILES: O(C(N(C)C1=NC(C(=O)O)=CO1)=O)C(C)(C)C
計算された属性
- 精确分子量: 242.09027155g/mol
- 同位素质量: 242.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 312
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3(Predicted)
- Boiling Point: 358.2±34.0 °C(Predicted)
- 酸度系数(pKa): 3.37±0.10(Predicted)
2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244429-0.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.5g |
$919.0 | 2024-06-19 | |
Enamine | EN300-244429-1.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 1.0g |
$956.0 | 2024-06-19 | |
Enamine | EN300-244429-1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 1g |
$956.0 | 2023-09-15 | ||
Enamine | EN300-244429-2.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 2.5g |
$1874.0 | 2024-06-19 | |
Enamine | EN300-244429-5.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 5.0g |
$2774.0 | 2024-06-19 | |
Enamine | EN300-244429-0.25g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.25g |
$880.0 | 2024-06-19 | |
Enamine | EN300-244429-10g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 10g |
$4114.0 | 2023-09-15 | ||
Enamine | EN300-244429-5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 5g |
$2774.0 | 2023-09-15 | ||
Enamine | EN300-244429-0.05g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.05g |
$803.0 | 2024-06-19 | |
Enamine | EN300-244429-0.1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.1g |
$842.0 | 2024-06-19 |
2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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5. Back matter
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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7. Book reviews
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acidに関する追加情報
Introduction to 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid (CAS No. 1936244-42-6)
2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1936244-42-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole family, a heterocyclic structure known for its broad spectrum of biological activities. The presence of protective groups such as the tert-butoxy carbonyl (Boc) and the methylamino moiety enhances its utility in synthetic chemistry, particularly in the development of peptide mimetics and drug intermediates.
The Boc group serves as an effective protecting group for amines, ensuring stability during synthetic processes while allowing for selective deprotection under mild acidic conditions. This feature makes 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid a valuable building block in the synthesis of more complex molecules. The oxazole ring itself is a key pharmacophore in many bioactive compounds, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in oxazole derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of oxazole-based compounds as antimicrobial agents, anticancer agents, and even in the treatment of neurological disorders. The structural flexibility of the oxazole ring allows for modifications that can fine-tune biological activity, making it a cornerstone in drug discovery efforts.
The methylamino substituent in 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid contributes to its ability to participate in hydrogen bonding interactions, which is crucial for binding affinity in drug design. This feature has been exploited in the development of peptidomimetics, where mimicking the backbone conformation of natural peptides is essential for achieving high specificity and potency. The compound’s versatility makes it a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. By leveraging molecular modeling techniques, researchers can predict how changes in the Boc-protected amine or the oxazole ring can impact binding affinity and metabolic stability. These insights are critical for optimizing lead compounds during drug development pipelines.
The synthesis of 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The introduction of the oxazole ring typically requires cyclization reactions under controlled conditions, while the installation of the Boc group necessitates careful selection of coupling reagents and solvents. These synthetic strategies are well-documented in organic chemistry literature and have been adapted for large-scale production where necessary.
One notable application of this compound is in the synthesis of protease inhibitors, which are critical for treating diseases such as HIV and cancer. Proteases play a pivotal role in various biological pathways, and inhibiting their activity can lead to therapeutic benefits. The oxazole moiety provides a scaffold that can be modified to target specific protease enzymes with high selectivity. Additionally, the Boc-protected amine allows for iterative coupling reactions with other amino acids or fragments, enabling the construction of complex peptidomimetic structures.
The pharmaceutical industry has also explored derivatives of 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid for their potential as kinase inhibitors. Kinases are enzymes involved in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that interact with kinase active sites, researchers aim to disrupt aberrant signaling cascades that contribute to disease progression. The oxazole ring’s ability to form hydrogen bonds and its structural rigidity make it an ideal candidate for such applications.
In conclusion, 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid (CAS No. 1936244-42-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad applicability. Its role as a key intermediate in drug synthesis underscores its importance in modern medicinal research. As computational methods continue to evolve and our understanding of biological targets deepens, compounds like this will remain at the forefront of drug discovery efforts.
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